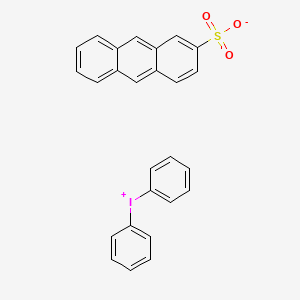
Diphenyliodanium anthracene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyliodanium anthracene-2-sulfonate is a compound that belongs to the class of iodonium salts. These salts are known for their utility in various photochemical and photophysical applications. This compound, in particular, is used as a photoacid generator, which means it can generate acid upon exposure to light. This property makes it valuable in the field of photolithography and other applications requiring precise control of acid generation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyliodanium anthracene-2-sulfonate typically involves the reaction of diphenyliodonium salts with anthracene-2-sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include diphenyliodonium chloride and anthracene-2-sulfonic acid. The reaction is usually conducted in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
Diphenyliodanium anthracene-2-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions can produce anthracene derivatives .
科学研究应用
Diphenyliodanium anthracene-2-sulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a photoacid generator in photochemical reactions and photolithography.
Biology: The compound is employed in studies involving light-induced acid generation and its effects on biological systems.
Medicine: Research is being conducted on its potential use in drug delivery systems and photodynamic therapy.
作用机制
The mechanism of action of diphenyliodanium anthracene-2-sulfonate involves the generation of acid upon exposure to light. This process is initiated by the absorption of light, which excites the compound and leads to the cleavage of the iodonium bond. The resulting products include a proton (acid) and a radical species. The generated acid can then participate in various chemical reactions, depending on the application .
相似化合物的比较
Similar Compounds
Some compounds similar to diphenyliodanium anthracene-2-sulfonate include:
- Diphenyliodonium hexafluorophosphate
- Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
- (4-Iodophenyl)diphenylsulfonium triflate
Uniqueness
This compound is unique due to its specific photophysical properties and its ability to generate acid upon light exposure. This makes it particularly valuable in applications requiring precise control of acid generation, such as photolithography and photochemical synthesis .
属性
CAS 编号 |
405263-63-0 |
|---|---|
分子式 |
C26H19IO3S |
分子量 |
538.4 g/mol |
IUPAC 名称 |
anthracene-2-sulfonate;diphenyliodanium |
InChI |
InChI=1S/C14H10O3S.C12H10I/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9H,(H,15,16,17);1-10H/q;+1/p-1 |
InChI 键 |
DPHVRUCTKIUGMZ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



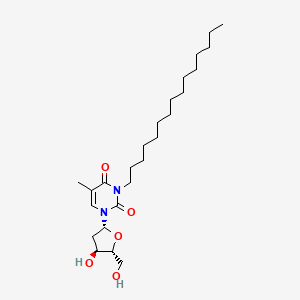
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
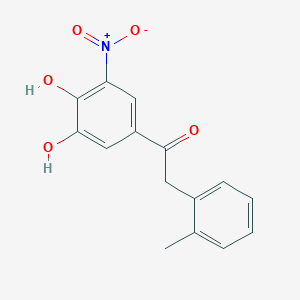
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
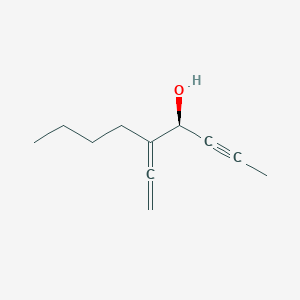
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)


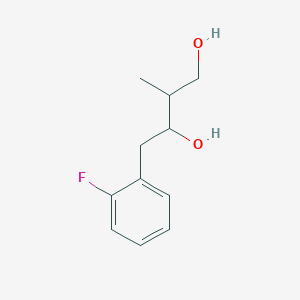
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
